2,5-Dimethoxy-3-nitropyridine
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Overview
Description
2,5-Dimethoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H8N2O4. It is characterized by the presence of two methoxy groups at the 2 and 5 positions and a nitro group at the 3 position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-nitropyridine typically involves the nitration of 2,5-dimethoxypyridine. This can be achieved using a nitrating agent such as nitric acid in the presence of a catalyst like trifluoroacetic anhydride (TFAA). The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,5-Dimethoxy-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2,5-Dimethoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. The compound’s effects are mediated through its ability to undergo substitution and reduction reactions, which can alter its interaction with biological molecules .
Comparison with Similar Compounds
2,5-Dimethoxypyridine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitropyridine: Lacks the methoxy groups, affecting its electronic properties and reactivity.
2,6-Dimethoxy-3-nitropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,5-Dimethoxy-3-nitropyridine is unique due to the combination of methoxy and nitro groups on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C7H8N2O4 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2,5-dimethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-6(9(10)11)7(13-2)8-4-5/h3-4H,1-2H3 |
InChI Key |
NXQYISCHYFONCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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